

The Synthesis and Characterization of (+)-Rishirilide B: A Comprehensive Technical Guide

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Disclaimer: The initial request for information on "**Risotilide**" yielded no results for a compound with that specific name in the scientific literature. It is highly probable that this was a typographical error and the intended compound of interest is (+)-Rishirilide B, a natural product with documented synthesis and biological activity. This guide will focus on (+)-Rishirilide B.

This technical guide provides an in-depth overview of the total synthesis and characterization of (+)-Rishirilide B, a bioactive natural product. The content herein is intended for researchers, scientists, and professionals in the field of drug development and natural product synthesis.

Introduction

(+)-Rishirilide B is a polyketide natural product first isolated from Streptomyces rishiriensis. It belongs to a class of oxygenated anthracene derivatives and has garnered attention due to its interesting biological activities. Structurally, it possesses a complex tricyclic core with multiple stereocenters. This guide details a successful total synthesis approach and the analytical characterization of this molecule.

Total Synthesis of (+)-Rishirilide B

The total synthesis of (+)-Rishirilide B is a multi-step process that relies on key strategic reactions to construct the complex carbocyclic framework and install the requisite stereochemistry. The overall strategy involves the convergent coupling of two advanced fragments.



A notable total synthesis was reported by Pettus and Mejorado, which proceeds in 13-15 steps from commercially available benzaldehyde derivatives.[1][2] The key transformations in their approach include an enantioselective oxidative dearomatization of a resorcinol derivative and a crucial o-quinone methide coupling reaction.[1][2]

Key Reaction Steps and Overall Yield

The synthesis culminates in the formation of (+)-Rishirilide B with an overall yield of approximately 12.5% to 20.3%, depending on the starting materials used.[1][2] The longest linear sequence requires eight chromatographic purifications.[1][2]

Parameter	Value	Reference
Starting Materials	Benzaldehyde derivatives	[1][2]
Key Reactions	Enantioselective resorcinol dearomatization, o-Quinone methide coupling	[1][2]
Number of Steps	13-15	[1][2]
Overall Yield	12.5% - 20.3%	[1][2]

Experimental Protocols

Detailed experimental procedures for the synthesis of (+)-Rishirilide B are often found in the supporting information of the primary literature. Below is a generalized protocol for a key step, the o-quinone methide formation and subsequent coupling, based on the published synthesis.

Protocol: o-Quinone Methide Generation and Coupling

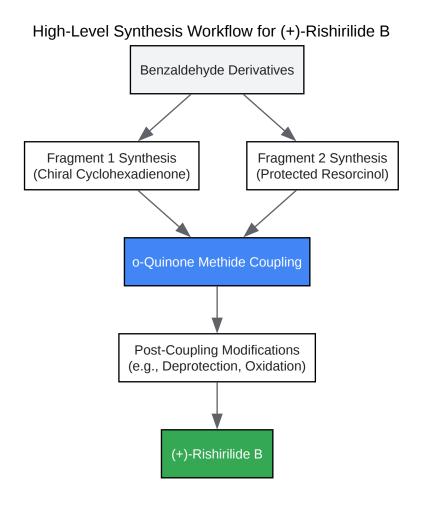
- Precursor Preparation: The advanced fragments, a chiral cyclohexadienone and a protected resorcinol derivative, are synthesized according to the multi-step procedures outlined in the primary literature.
- Generation of the o-Quinone Methide: The protected resorcinol derivative is treated with a suitable oxidant, such as PhI(OTMS)OTf (generated in situ), to induce an oxidative dearomatization, forming a transient o-quinone methide intermediate.[1][2]



- Cycloaddition/Coupling: The highly reactive o-quinone methide undergoes a [4+2] cycloaddition reaction with the chiral cyclohexadienone dienophile. This reaction is highly diastereoselective and forms the core tricyclic structure of Rishirilide B.
- Work-up and Purification: The reaction mixture is quenched, and the crude product is subjected to extractive work-up. The desired coupled product is then purified by column chromatography on silica gel.

Note: For detailed, step-by-step protocols, including reagent quantities, reaction times, temperatures, and purification solvents, it is imperative to consult the supporting information of the original publication by Pettus and Mejorado.[1]

Synthesis Workflow Diagram





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Caption: A simplified workflow for the total synthesis of (+)-Rishirilide B.

Characterization of (+)-Rishirilide B

The structural elucidation and confirmation of synthetic (+)-Rishirilide B are accomplished through a combination of spectroscopic techniques. The data obtained for the synthetic material have been shown to be identical to those of the natural product.[1]

Spectroscopic Data

Technique	Data Highlights	
¹ H NMR	Complex aliphatic and aromatic signals consistent with the proposed structure. Specific chemical shifts and coupling constants are detailed in the primary literature's supporting information.	
¹³ C NMR	Resonances corresponding to all carbon atoms in the molecule, including carbonyls, aromatic carbons, and aliphatic carbons. Data is available in the supporting information of relevant publications.[3]	
IR Spectroscopy	Characteristic absorption bands for hydroxyl (-OH), carbonyl (C=O), and aromatic (C=C) functional groups.	
Mass Spectrometry	Molecular ion peak corresponding to the exact mass of (+)-Rishirilide B, along with a characteristic fragmentation pattern that aids in structural confirmation.	
Optical Rotation	The synthetic material exhibits a specific rotation of (+) 12.6° (c = 0.5), confirming the enantiomeric purity.[1]	



Note: For the full, detailed spectroscopic data, including peak listings and spectra images, researchers are directed to the supplementary information of the primary publications.[1][3]

Biological Activity and Mechanism of Action

(+)-Rishirilide B has been shown to exhibit inhibitory activity against two key proteins: α 2-macroglobulin and glutathione S-transferase.[1]

Inhibition Profile

Target Protein	IC50	Biological Implication	Reference
α2-Macroglobulin	35 μg/mL	Potential antithrombotic agent	[1]
Glutathione S- transferase (GST)	26.9 μΜ	Potential to enhance anticancer therapies	[1]

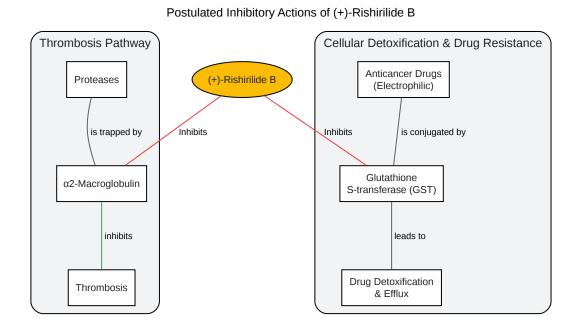
Signaling and Inhibitory Pathways

The precise molecular mechanism of inhibition for (+)-Rishirilide B has not been fully elucidated. However, based on the known functions of its targets, a putative mechanism can be proposed.

α2-Macroglobulin Inhibition: α2-macroglobulin is a large plasma protein that acts as a broad-spectrum protease inhibitor through a unique "trapping" mechanism.[4] Proteases cleave a "bait region" in α2-macroglobulin, triggering a conformational change that physically entraps the protease.[5][6][7] It is hypothesized that (+)-Rishirilide B may interfere with this conformational change or the initial protease binding, thereby inhibiting its function.

Glutathione S-transferase (GST) Inhibition: GSTs are a family of enzymes that play a crucial role in detoxification by catalyzing the conjugation of glutathione to various electrophilic substrates.[1] By inhibiting GST, (+)-Rishirilide B could prevent the detoxification and efflux of certain anticancer drugs, thus potentiating their therapeutic effect.





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Caption: Diagram of the potential inhibitory pathways of (+)-Rishirilide B.

Conclusion

(+)-Rishirilide B remains a compelling target for both total synthesis and further biological investigation. The synthetic routes developed provide a platform for the generation of analogs to probe the structure-activity relationships and to potentially develop more potent inhibitors of α 2-macroglobulin and glutathione S-transferase. This guide serves as a foundational resource for researchers interested in the chemistry and biology of this intriguing natural product.



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